REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:16]=1[C:15](=[O:17])[C:14]1[C:13]([O:18]C(=O)C)=[CH:12][C:11]([CH2:22][O:23]C(=O)C)=[CH:10][C:9]=1[C:8]2=[O:27].Cl.O>CO>[OH:18][C:13]1[C:14]2[C:15](=[O:17])[C:16]3[C:7](=[CH:6][CH:5]=[CH:4][C:3]=3[O:2][CH3:1])[C:8](=[O:27])[C:9]=2[CH:10]=[C:11]([CH2:22][OH:23])[CH:12]=1
|
Name
|
8-methoxy-3-acetoxymethyl-1-acetoxy anthraquinone
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=C2C(C=3C=C(C=C(C3C(C12)=O)OC(C)=O)COC(C)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents and acid were evaporated off in vacuum
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC=2C(C3=CC=CC(=C3C(C12)=O)OC)=O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |